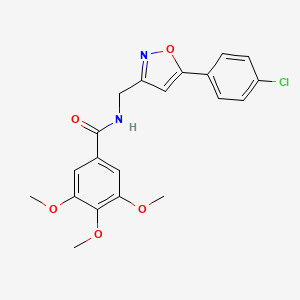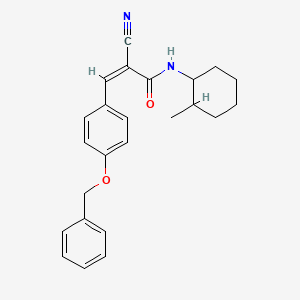
(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide, also known as CMPP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CMPP is a member of the propenamide family and has been shown to possess several unique properties that make it an ideal candidate for use in scientific research.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in the growth and proliferation of cancer cells. (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has also been shown to exhibit several other biochemical and physiological effects. Studies have shown that (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide can be used to inhibit the production of inflammatory cytokines, which are known to play a role in various inflammatory diseases. (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has also been shown to possess antioxidant properties, which can help protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide in scientific research is its high potency and specificity. (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been shown to exhibit potent anti-cancer properties at very low concentrations, making it an ideal candidate for use in cancer research. However, one of the limitations of using (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide in lab experiments is its relatively high cost, which can make it difficult to use in large-scale studies.
Future Directions
There are several future directions for the use of (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide in scientific research. One of the most promising areas of research is in the development of new cancer therapies that target the Akt/mTOR signaling pathway. (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has shown great promise in this area, and further research is needed to fully understand its potential as a cancer therapeutic. Additionally, (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide may also have potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Further research is needed to fully explore these potential applications.
Synthesis Methods
The synthesis of (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves the reaction of 2-methylcyclohexanone with 4-phenylmethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a reaction with cyanoacetic acid, followed by a final step of dehydration to yield (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide.
Scientific Research Applications
(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application for (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is in the field of cancer research. Studies have shown that (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide exhibits potent anti-cancer properties and can be used to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
(Z)-2-cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-18-7-5-6-10-23(18)26-24(27)21(16-25)15-19-11-13-22(14-12-19)28-17-20-8-3-2-4-9-20/h2-4,8-9,11-15,18,23H,5-7,10,17H2,1H3,(H,26,27)/b21-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPIZZBLXAPCBO-QNGOZBTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/no-structure.png)
![[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate](/img/structure/B2356949.png)
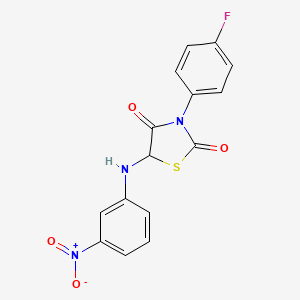
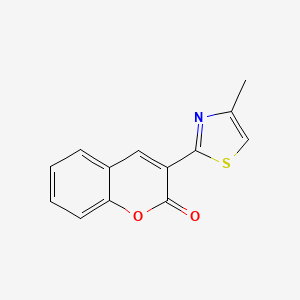

![(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2356958.png)
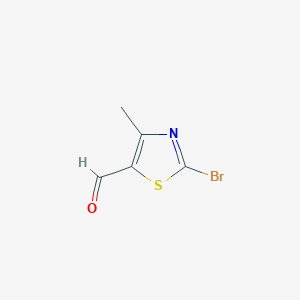
![2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2356961.png)
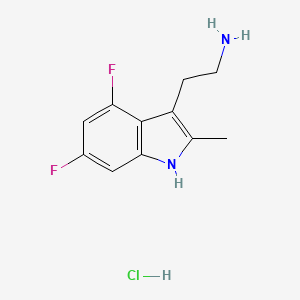
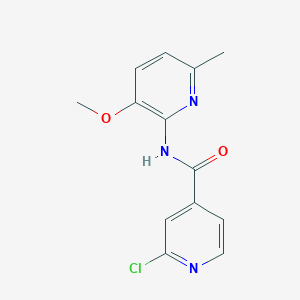
![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)
![2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2356967.png)
![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)
